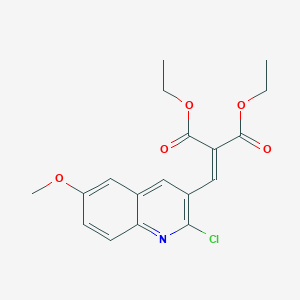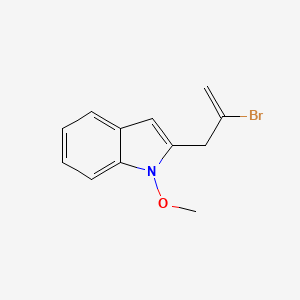
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a brominated allyl group and a methoxy group attached to the indole core, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-propene-1-yl-1-methoxyindole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are common methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-azidoprop-2-en-1-yl)-1-methoxy-1H-indole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and brominated allyl group. These interactions can modulate biological pathways and lead to various pharmacological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoprop-2-en-1-yl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(2-Chloroprop-2-en-1-yl)-1-methoxy-1H-indole: The chlorine atom can lead to different reactivity and potentially different biological effects.
2-(2-Bromoprop-2-en-1-yl)-1-methyl-1H-indole: The methyl group instead of the methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-1-methoxy-1H-indole is unique due to the presence of both the brominated allyl group and the methoxy group. These functional groups can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
919119-83-8 |
|---|---|
Formule moléculaire |
C12H12BrNO |
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
2-(2-bromoprop-2-enyl)-1-methoxyindole |
InChI |
InChI=1S/C12H12BrNO/c1-9(13)7-11-8-10-5-3-4-6-12(10)14(11)15-2/h3-6,8H,1,7H2,2H3 |
Clé InChI |
YRQBAYWZQZTSFM-UHFFFAOYSA-N |
SMILES canonique |
CON1C2=CC=CC=C2C=C1CC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


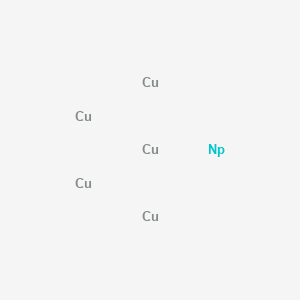
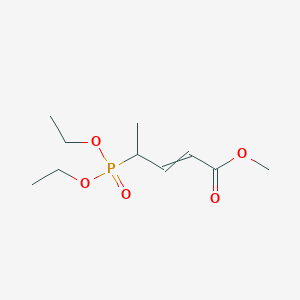
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
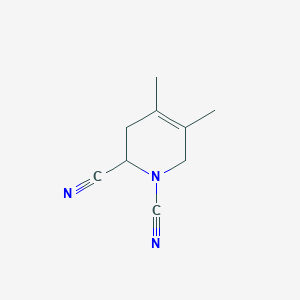
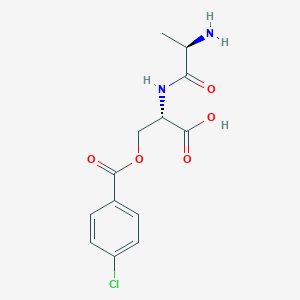
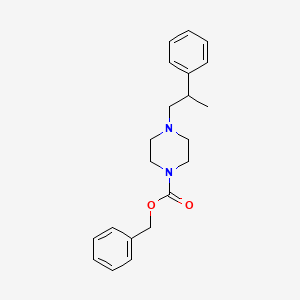
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)



![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
